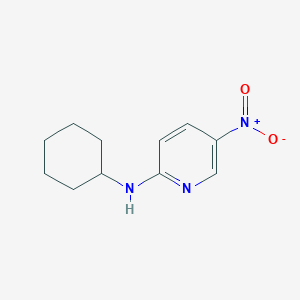

2-Cyclohexylamino-5-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)10-6-7-11(12-8-10)13-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOQAAXBFKYJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294067 | |

| Record name | 2-Cyclohexylamino-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25948-14-5 | |

| Record name | MLS002695224 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexylamino-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYCLOHEXYLAMINO-5-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Cyclohexylamino-5-nitropyridine

This guide provides a comprehensive technical overview for the synthesis of 2-Cyclohexylamino-5-nitropyridine, a key building block in medicinal chemistry and materials science. We will delve into the core chemical principles, provide a field-proven experimental protocol, and discuss the critical parameters that govern the reaction's success, ensuring a robust and reproducible methodology for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

2-Cyclohexylamino-5-nitropyridine serves as a valuable scaffold in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structure, featuring a substituted pyridine ring, is a common motif in biologically active compounds. The synthesis of this molecule is a classic example of Nucleophilic Aromatic Substitution (SNAr), a fundamental reaction in organic chemistry.

The strategic approach hinges on the reaction between a commercially available starting material, 2-chloro-5-nitropyridine, and a primary amine, cyclohexylamine. The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic attack by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position.[1] The chlorine atom at the 2-position serves as an excellent leaving group, facilitating the substitution.[2]

The Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the SNAr mechanism. Unlike nucleophilic substitution at sp³-hybridized carbons (SN2), this reaction occurs on an sp²-hybridized aromatic carbon. The process is not a single concerted step but rather a two-step addition-elimination sequence.[3]

Pillar 1: Activation of the Aromatic Ring The pyridine ring is an electron-deficient heterocycle due to the higher electronegativity of the nitrogen atom compared to carbon. This inherent electron deficiency makes the ring susceptible to attack by nucleophiles, a characteristic that is less common in electron-rich benzene rings.[1]

Pillar 2: The Role of the Electron-Withdrawing Group The reactivity of the system is dramatically enhanced by the nitro group (-NO₂) positioned para to the leaving group (the chlorine atom). This group is a powerful activator for SNAr reactions because it can stabilize the negative charge of the intermediate complex through resonance.[1] This stabilized intermediate is known as a Meisenheimer complex.

Pillar 3: The Leaving Group The chloride ion is a good leaving group, capable of accommodating a negative charge as it departs, which is essential for the final rearomatization step.

Mechanistic Pathway Diagram

The following diagram illustrates the step-by-step mechanism for the synthesis.

Caption: SNAr mechanism for the synthesis of 2-Cyclohexylamino-5-nitropyridine.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and clarity, allowing for consistent results. The causality behind each step is explained to empower the researcher to troubleshoot and adapt the procedure as needed.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Chloro-5-nitropyridine | >98% | Standard Chemical Supplier | Corrosive, handle with care.[4] |

| Cyclohexylamine | >99% | Standard Chemical Supplier | Flammable and corrosive.[5] |

| Ethanol (EtOH) | Anhydrous | Standard Chemical Supplier | Solvent |

| Triethylamine (Et₃N) | >99% | Standard Chemical Supplier | Base, scavenger for HCl. |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Chemical Supplier | For extraction. |

| Brine (Saturated NaCl) | - | Lab Prepared | For washing. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Standard Chemical Supplier | For drying. |

| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier | For column chromatography. |

Step-by-Step Methodology

This procedure is based on established protocols for similar nucleophilic aromatic substitutions.[2]

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq, e.g., 5.0 g).

-

Add anhydrous ethanol (approx. 0.2 M concentration, e.g., 157 mL). Stir until the solid is fully dissolved.

-

Causality: Ethanol is a common polar protic solvent for SNAr reactions. It effectively dissolves the reactants and is relatively easy to remove post-reaction.

-

-

Addition of Reagents:

-

Add cyclohexylamine (1.1 eq) to the solution at room temperature.

-

Add triethylamine (1.2 eq) to the flask.

-

Causality: A slight excess of the amine nucleophile ensures the complete consumption of the limiting reagent (2-chloro-5-nitropyridine). Triethylamine is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction. This prevents the protonation of the cyclohexylamine, which would render it non-nucleophilic.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

-

Maintain the reflux for 2-4 hours.

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures a constant reaction temperature without loss of solvent.

-

-

Monitoring the Reaction:

-

The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system is 3:1 Hexanes:Ethyl Acetate.

-

Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible.

-

Trustworthiness: TLC is a critical self-validating step. It provides direct visual confirmation of the conversion of starting material to product, preventing premature or unnecessarily long reaction times.

-

-

Workup and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (e.g., 50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).

-

Causality: The aqueous washes remove the triethylamine hydrochloride salt and any other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

Alternatively, if the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

-

Causality: Chromatography is the gold standard for separating the desired product from unreacted starting materials or byproducts, ensuring high purity.

-

Expected Yields and Optimization

Typical yields for this type of SNAr reaction are in the range of 80-95%.[2] Several factors can be adjusted to optimize the outcome:

| Parameter | Condition | Rationale & Impact |

| Solvent | Ethanol, DMF, DMSO | Ethanol is a good starting point. Aprotic polar solvents like DMF or DMSO can accelerate the reaction by not solvating the nucleophile as strongly, but they are harder to remove. |

| Base | Et₃N, K₂CO₃ | Triethylamine is a homogeneous base. An inorganic base like potassium carbonate can also be used, particularly in solvents like DMF, but this creates a heterogeneous mixture. |

| Temperature | 80 °C to 140 °C | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. The optimal temperature depends on the solvent and the reactivity of the amine. |

Safety and Handling

Trustworthiness in science begins with safety. All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

2-Chloro-5-nitropyridine: Harmful if swallowed and causes skin and serious eye irritation.[6][7][8] May cause respiratory irritation.[4] Avoid breathing dust and ensure containers are grounded.[6]

-

Cyclohexylamine: Flammable liquid and vapor. Toxic if swallowed and causes severe skin burns and eye damage.[5] Use only non-sparking tools and take precautionary measures against static discharge.[5]

-

Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.

Always consult the latest Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[4][5][6][7][8] An emergency shower and eyewash station must be readily accessible.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and purification.

Characterization

The identity and purity of the final product, 2-Cyclohexylamino-5-nitropyridine (CAS 25948-14-5), should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight (221.26 g/mol ).

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess purity.

Conclusion

The synthesis of 2-Cyclohexylamino-5-nitropyridine via Nucleophilic Aromatic Substitution is a reliable and high-yielding process. By understanding the underlying mechanistic principles—the activation of the pyridine ring by the nitro group and the role of the base—researchers can confidently execute and optimize this procedure. Adherence to the detailed protocol and strict safety measures will ensure the successful and safe production of this important chemical intermediate for further application in research and development.

References

- Spectrum Chemical. (2015, May 11).

- Jubilant Ingrevia Limited.

- Fisher Scientific. (2025, December 18).

- ChemicalBook. (2025, October 4).

- ECHEMI.

- Benchchem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.

- PrepChem.com. Synthesis of 2-chloro-5-nitropyridine.

- Wikipedia.

- ChemicalBook. 2-Chloro-5-nitropyridine synthesis.

- Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. Directed nucleophilic aromatic substitution reaction. RSC Publishing.

- BOC Sciences. CAS 25948-14-5 2-Cyclohexylamino-5-nitropyridine.

- Sigma-Aldrich. 2-CYCLOHEXYLAMINO-5-NITROPYRIDINE AldrichCPR.

- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- ChemicalBook. 2-Amino-5-nitropyridine synthesis.

- ResearchG

- NIST. 2-Amino-5-nitropyridine. NIST Chemistry WebBook.

- The Organic Chemistry Tutor. (2019, January 19).

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. fishersci.com [fishersci.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

2-Cyclohexylamino-5-nitropyridine chemical properties

<An In-depth Technical Guide on the Core Chemical Properties of 2-Cyclohexylamino-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexylamino-5-nitropyridine is a heterocyclic compound of significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Its molecular architecture, featuring a pyridine ring substituted with a bulky cyclohexylamino group and a strongly electron-withdrawing nitro group, imparts a unique combination of steric and electronic properties. This guide provides a comprehensive overview of the fundamental chemical properties of 2-Cyclohexylamino-5-nitropyridine, including its synthesis, spectroscopic characterization, reactivity, and potential applications. The content is structured to provide both foundational knowledge and practical insights for professionals engaged in chemical synthesis and drug discovery.

Core Chemical and Physical Properties

2-Cyclohexylamino-5-nitropyridine presents as a stable organic compound with the molecular formula C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 g/mol .[1][] Its structural and electronic characteristics are pivotal to its chemical behavior.

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | N-cyclohexyl-5-nitropyridin-2-amine | [] |

| CAS Number | 25948-14-5 | [3] |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [1][] |

| Molecular Weight | 221.26 g/mol | [1][] |

| Canonical SMILES | C1CCC(CC1)NC2=NC=C(C=C2)[O-] | [] |

| InChI Key | OGOQAAXBFKYJBE-UHFFFAOYSA-N | [] |

While detailed experimental data on physical properties like melting and boiling points are not extensively published, related 2-amino-5-nitropyridine compounds are typically yellow crystalline solids.[4] It is reasonable to infer a similar appearance for 2-Cyclohexylamino-5-nitropyridine.

Spectroscopic Characterization

The elucidation of the structure of 2-Cyclohexylamino-5-nitropyridine relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and electronic environment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, influenced by the electron-withdrawing nitro group and the electron-donating amino group. The cyclohexyl protons would appear in the aliphatic region, likely as a complex set of multiplets. The proton alpha to the nitrogen on the pyridine ring is anticipated to be the most downfield of the aromatic protons due to the anisotropic effect of the nitrogen atom.[5]

-

¹³C NMR : The carbon NMR would display eleven distinct signals corresponding to each carbon atom in the molecule. The carbons of the pyridine ring would be significantly affected by the substituents, with the carbon bearing the nitro group being highly deshielded.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands typical for the nitro group (asymmetric and symmetric N-O stretching) and the N-H stretching of the secondary amine. The presence of the pyridine ring would also be confirmed by characteristic ring stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound with a molecular ion peak (M+). The fragmentation pattern would likely involve the loss of the nitro group and cleavage of the cyclohexyl ring, providing further structural information.

Synthesis and Reactivity

The synthesis of 2-Cyclohexylamino-5-nitropyridine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method is a cornerstone of pyridine chemistry.

Diagram: Synthetic Pathway

Sources

A Technical Guide to the Structural Elucidation of N-cyclohexyl-5-nitropyridin-2-amine

Abstract

The definitive structural confirmation of novel or synthesized small molecules is a cornerstone of chemical research and drug development. This guide provides an in-depth, technical walkthrough of the analytical workflow required to elucidate and verify the structure of N-cyclohexyl-5-nitropyridin-2-amine. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating system of protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the causal logic behind experimental choices and data analysis, ensuring a high degree of scientific integrity and trustworthiness.

Introduction: The Imperative for Structural Verification

N-cyclohexyl-5-nitropyridin-2-amine is a substituted pyridine derivative. Compounds in this class are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The introduction of a cyclohexyl group and a nitro group modifies the electronic and steric properties of the 2-aminopyridine scaffold, potentially leading to novel pharmacological profiles.[2]

Accurate structural elucidation is non-negotiable; it confirms the success of a synthetic route and forms the bedrock for all subsequent biological, toxicological, and pharmacokinetic assessments. An error in structural assignment can invalidate entire research programs. This guide, therefore, details the multi-technique, orthogonal approach necessary to unambiguously confirm the molecular structure of the target compound.

Analytical Strategy: A Multi-Pronged Approach

A robust structural elucidation relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-consistent and definitive picture.

Our workflow is designed to first confirm the molecular formula and key functional groups, then to meticulously map the atomic connectivity of the molecule.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

Causality: The first step is to confirm that the synthesis produced a compound of the expected molecular weight. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, which is critical for validating the molecular formula.

Experimental Protocol (HRMS - ESI):

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. The high resolution of the instrument allows for the determination of the exact mass to within a few parts per million (ppm).

Data Interpretation: The molecular formula for N-cyclohexyl-5-nitropyridin-2-amine is C₁₁H₁₅N₃O₂. The expected monoisotopic mass is 221.1164 Da.

-

Expected [M+H]⁺: 221.1164 + 1.0078 (mass of H⁺) = 222.1242 Da.

-

Observed Data: An HRMS experiment would be expected to yield a peak at m/z ≈ 222.1240. This observed mass is then used to confirm the elemental composition.

-

Fragmentation: In tandem MS (MS/MS), characteristic fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 Da) or NO (30 Da).[3][4] The loss of the cyclohexyl group (83 Da) would also be an expected fragmentation pathway.[5]

FT-IR Spectroscopy: Identifying Key Functional Groups

Causality: Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For our target molecule, we expect to see characteristic vibrations for the N-H bond of the secondary amine, the nitro group (NO₂), aromatic C-H bonds, and aliphatic C-H bonds.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Interpretation & Expected Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3350-3310 | N-H Stretch (single, sharp) | Secondary Amine | [6][7][8] |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) | [9] |

| ~2930 & ~2850 | C-H Stretch | Aliphatic (Cyclohexyl Ring) | [9] |

| ~1570 & ~1350 | Asymmetric & Symmetric Stretch | Nitro Group (NO₂) | [9] |

| ~1600 | C=C & C=N Stretch | Aromatic Ring | [9] |

| ~1335-1250 | C-N Stretch | Aromatic Amine | [7] |

The presence of a single, sharp N-H stretch is a key differentiator, confirming a secondary amine over a primary (which would show two peaks) or tertiary amine (which would show none).[6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Causality: NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the carbon-hydrogen framework. A suite of 1D and 2D experiments is used to assign every proton and carbon and to establish their connectivity through covalent bonds.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5mm NMR tube.[10][11][12] The choice of solvent is critical to avoid overlapping signals.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.

-

Referencing: Spectra are calibrated using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[13]

¹H NMR: Proton Environment Analysis

This experiment identifies all unique proton environments in the molecule and provides information about neighboring protons through spin-spin coupling.

Expected ¹H NMR Data (Predicted, in DMSO-d₆):

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-6 | ~9.0 | d | 1H | Pyridine Ring |

| H-4 | ~8.1 | dd | 1H | Pyridine Ring |

| H-3 | ~6.8 | d | 1H | Pyridine Ring |

| NH | ~7.8 | d | 1H | Amine |

| H-1' | ~3.8 | m | 1H | Cyclohexyl (CH-N) |

| H-2'/6' | ~1.2-2.0 | m | 10H | Cyclohexyl (CH₂) |

-

Rationale: The protons on the pyridine ring are expected to be significantly downfield due to the electron-withdrawing effect of the nitro group and the ring nitrogen. H-6 is most deshielded, being ortho to the nitro group. The cyclohexyl protons appear in the upfield aliphatic region.

¹³C NMR & DEPT-135: Carbon Skeleton Analysis

¹³C NMR identifies all unique carbon environments. The DEPT-135 experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.[14]

Expected ¹³C NMR Data (Predicted, in DMSO-d₆):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~160 | Absent | C-2 (C-NH) |

| ~145 | Positive | C-6 (CH) |

| ~138 | Absent | C-5 (C-NO₂) |

| ~130 | Positive | C-4 (CH) |

| ~108 | Positive | C-3 (CH) |

| ~50 | Positive | C-1' (CH) |

| ~32 | Negative | C-2'/6' (CH₂) |

| ~25 | Negative | C-4' (CH₂) |

| ~24 | Negative | C-3'/5' (CH₂) |

-

Rationale: Carbons attached to heteroatoms (C-2, C-5) are significantly downfield. The aliphatic carbons of the cyclohexyl ring appear in the upfield region as expected.

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are essential to link the proton and carbon assignments together, confirming the final structure.[15]

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).[16]

Caption: Expected ¹H-¹H COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (a one-bond correlation).[17][18] It is the primary method for definitively assigning carbons that have attached protons.

-

Expected Correlations: H-6 with C-6, H-4 with C-4, H-3 with C-3, H-1' with C-1', and the various cyclohexyl CH₂ protons with their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It shows correlations between protons and carbons over two or three bonds, allowing the assembly of the molecular fragments.[17][18]

Caption: Key long-range ¹H-¹³C HMBC correlations.

-

Crucial HMBC Correlations: The correlation from the anomeric proton of the cyclohexyl ring (H-1') to the pyridine carbon C-2 is the definitive link that confirms the N-cyclohexyl substitution at the 2-position of the pyridine ring. Likewise, correlations from the pyridine protons (H-3, H-4, H-6) to the quaternary carbon C-5 confirm the position of the nitro group.

Conclusion: A Self-Validating Structural Proof

By systematically applying this multi-technique analytical workflow, a complete and unambiguous structural elucidation of N-cyclohexyl-5-nitropyridin-2-amine is achieved. The HRMS data confirms the molecular formula. FT-IR validates the presence of the key functional groups (secondary amine, nitro group). The comprehensive NMR analysis (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) works in concert to provide a complete and self-consistent map of the atomic connectivity. Each piece of data corroborates the others, leading to a trustworthy and authoritative structural assignment that can be confidently used to advance research and development activities.

References

- BenchChem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.

- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.

- Illinois State University. (2015). Infrared Spectroscopy.

- Iowa State University. (n.d.). NMR Sample Preparation.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- Chemistry LibreTexts. (2022). HMBC and HMQC Spectra.

- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- University of Edinburgh. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.

- Chem LibreTexts. (n.d.). IR: amines.

- YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.

- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.

- PubMed. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Mass spectrometry based fragmentation patterns of nitrosamine compounds [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 11. scribd.com [scribd.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. organomation.com [organomation.com]

- 14. web.uvic.ca [web.uvic.ca]

- 15. youtube.com [youtube.com]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. emerypharma.com [emerypharma.com]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Characterization of Poly(1-vinylpyrrolidone-co-vinyl acetate) (CAS 25948-14-5)

Introduction: A Versatile Copolymer for Advanced Applications

Poly(1-vinylpyrrolidone-co-vinyl acetate), commonly known as PVP/VA copolymer and registered under CAS number 25948-14-5, is a synthetic, linear, and random copolymer. It is produced through the free-radical polymerization of N-vinylpyrrolidone (VP) and vinyl acetate (VA) monomers.[1] This versatile copolymer uniquely combines the properties of its constituent homopolymers, polyvinylpyrrolidone (PVP) and polyvinyl acetate (PVA). The ratio of the hydrophilic VP to the more hydrophobic VA can be tailored to achieve a wide range of properties, influencing its solubility, adhesiveness, and film-forming capabilities.

These tunable characteristics have led to the widespread application of PVP/VA copolymers in various industries. In the pharmaceutical sector, it is a key excipient for enhancing the dissolution and bioavailability of poorly soluble drugs.[2][3] The cosmetics industry utilizes it in hair sprays and other styling products for its film-forming properties.[2] Furthermore, its unique properties are being explored in advanced applications such as the development of gel polymer electrolytes.[4][5]

Given the critical dependence of its performance on its composition, a thorough and precise characterization of PVP/VA copolymers is paramount for quality control and new product development.[2] This guide provides a comprehensive overview of the essential analytical techniques for the in-depth characterization of this important copolymer, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

I. Foundational Characterization: Unveiling the Copolymer's Identity and Composition

The initial and most critical step in characterizing a PVP/VA copolymer is to determine the precise ratio of the N-vinylpyrrolidone and vinyl acetate monomeric units within the polymer chains. This ratio dictates the copolymer's overall physicochemical properties. Several robust analytical techniques can be employed for this purpose, with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy being the most prominent.

A. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Expertise & Experience: Proton NMR (¹H NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is highly effective for quantifying the molar ratio of monomers in a copolymer. The principle lies in the fact that specific protons in the VP and VA monomer units have distinct chemical shifts in the NMR spectrum. By integrating the signals corresponding to each monomer, their relative abundance can be accurately determined.

Protocol for ¹H NMR Analysis of PVP/VA Copolymer:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the PVP/VA copolymer sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O), depending on the copolymer's solubility). Ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Parameters (Example for a 400 MHz spectrometer):

-

Spectrometer: 400 MHz NMR Spectrometer.[6]

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16-64 (to achieve a good signal-to-noise ratio).

-

Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons for accurate quantification).

-

Acquisition Time (AQ): At least 3 seconds.

-

Temperature: 298 K.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Identify the characteristic peaks for PVP and PVAc. Key signals include:

-

PVP: Protons on the pyrrolidone ring.

-

PVAc: Protons of the acetate methyl group.

-

-

Integrate the identified peaks.

-

Calculate the molar ratio of VP to VA using the integral values.

-

Self-Validating System: The accuracy of the qNMR measurement can be cross-validated by using an internal standard with a known concentration. This allows for the determination of the absolute concentration of the polymer in the solution, further validating the quantitative results.

Diagram of the qNMR Workflow for Copolymer Ratio Determination:

Caption: Workflow for determining the VP to VA molar ratio using quantitative ¹H NMR.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule.[7] In the context of PVP/VA copolymers, it is particularly useful for quantitative analysis by leveraging the distinct carbonyl (C=O) stretching vibrations of the amide in the VP unit and the ester in the VA unit.[2][6][8] The ratio of the absorbances of these two peaks can be correlated with the copolymer composition.[8][9]

Protocol for ATR-FTIR Analysis of PVP/VA Copolymer:

-

Sample Preparation:

-

For solid samples, ensure the powder is dry and finely ground.

-

Place a small amount of the sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Instrumental Parameters:

-

Spectrometer: FTIR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.[10]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

-

Data Processing and Analysis:

-

Perform baseline correction on the obtained spectrum.

-

Identify the characteristic carbonyl absorption bands:

-

Determine the area or height of these two peaks.

-

Calculate the ratio of the peak areas (e.g., Area₁₆₇₀ / Area₁₂₃₀).

-

This ratio can be used to determine the copolymer composition by correlating it with a calibration curve created from standards of known composition.[2][8]

-

Self-Validating System: The robustness of the FTIR method relies on the creation of a reliable calibration curve. This involves preparing a series of physical blends or copolymers with known compositions (as determined by a primary method like qNMR) and plotting the FTIR absorbance ratio against the known composition. A strong linear correlation (R² > 0.99) validates the method for routine quality control.[2]

Quantitative Data Summary:

| Analytical Technique | Key Measurement | Advantages | Considerations |

| ¹H NMR | Integral ratio of characteristic proton signals | Absolute quantification, high precision | Requires sample dissolution, higher instrument cost |

| FTIR | Absorbance ratio of carbonyl peaks | Rapid, minimal sample preparation | Requires calibration with standards for accurate quantification |

II. Probing a Level Deeper: Thermal Properties and Stability

Thermal analysis techniques are indispensable for understanding the behavior of PVP/VA copolymers under the influence of temperature.[11][12] This is particularly crucial for applications involving heat, such as hot-melt extrusion in pharmaceutical formulations.[2] The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][13]

A. Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] This provides critical information on the thermal stability, degradation temperatures, and the presence of residual solvents or moisture in the PVP/VA copolymer.[4][5][12]

Protocol for TGA of PVP/VA Copolymer:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the copolymer into a TGA pan (e.g., alumina or platinum).

-

-

Instrumental Parameters:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 600 °C.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset of decomposition temperature.

-

Quantify any initial weight loss, which may correspond to moisture or volatile content.

-

The degradation profile can sometimes offer insights into the copolymer's composition, as PVP and PVA have different degradation patterns.

-

B. Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[14] For amorphous polymers like PVP/VA, the most important thermal event observed is the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It is highly dependent on the VP/VA ratio.

Protocol for DSC of PVP/VA Copolymer:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dry copolymer into a DSC pan (typically aluminum).

-

Hermetically seal the pan.

-

-

Instrumental Parameters:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Heating/Cooling Program:

-

Heat 1: Ramp from room temperature to a temperature above the expected Tg (e.g., 200 °C) at 10 °C/min to erase the thermal history of the sample.

-

Cool: Cool the sample down to a low temperature (e.g., 0 °C) at 10 °C/min.

-

Heat 2: Ramp up again at 10 °C/min through the transition region. The Tg is determined from this second heating scan.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The glass transition will appear as a step-change in the baseline of the DSC thermogram.

-

Determine the midpoint of this transition, which is reported as the Tg.

-

Self-Validating System: The DSC instrument should be calibrated for temperature and enthalpy using certified standards (e.g., indium). Running a sample multiple times should yield a reproducible Tg value, confirming the reliability of the measurement.

Diagram of the Integrated Thermal Analysis Workflow:

Caption: Integrated workflow for the thermal characterization of PVP/VA copolymers.

III. Molecular Weight Determination: A Key Performance Indicator

The molecular weight and its distribution (polydispersity) are fundamental properties of any polymer, significantly impacting its mechanical and solution properties. For PVP/VA copolymers, these parameters influence viscosity, film strength, and drug release profiles.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Expertise & Experience: GPC/SEC is the standard technique for determining the molecular weight distribution of polymers. The method separates polymer molecules based on their size in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

Protocol for GPC/SEC of PVP/VA Copolymer:

-

System Preparation:

-

Mobile Phase: Select a suitable solvent that is a good solvent for the copolymer (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF) with an added salt like LiBr).

-

Columns: Use a set of columns packed with porous particles of varying pore sizes appropriate for the expected molecular weight range of the polymer.

-

Detector: A Refractive Index (RI) detector is commonly used.

-

-

Calibration:

-

Create a calibration curve by injecting a series of narrow molecular weight standards (e.g., polystyrene or poly(ethylene oxide)) and plotting their peak elution times against the logarithm of their molecular weights.

-

-

Sample Analysis:

-

Prepare a dilute solution of the PVP/VA copolymer in the mobile phase (e.g., 1-2 mg/mL).

-

Filter the solution through a 0.22 or 0.45 µm filter.

-

Inject the sample into the GPC/SEC system.

-

-

Data Analysis:

-

From the resulting chromatogram and the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Self-Validating System: The GPC/SEC system's performance should be regularly checked using a known polymer standard to ensure the calibration remains valid. The PDI value provides an internal check on the breadth of the molecular weight distribution.

Conclusion: A Multi-faceted Approach to Quality and Innovation

The comprehensive characterization of Poly(1-vinylpyrrolidone-co-vinyl acetate) is not a matter of applying a single technique but rather a synergistic, multi-faceted approach. The integration of spectroscopic methods like NMR and FTIR for compositional analysis, thermal techniques such as TGA and DSC for stability and physical transitions, and chromatographic methods like GPC for molecular weight determination provides a complete and robust profile of the copolymer.

This detailed understanding is the bedrock of scientific integrity in both industrial quality control and academic research. For professionals in drug development and other advanced fields, mastering these characterization workflows is essential for ensuring product consistency, optimizing formulations, and driving innovation with this remarkably versatile copolymer.

References

-

The Characterization of Poly n-Vinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends by Nuclear Magnetic Resonance Spectroscopy, Fourier Transform Infrared Spectroscopy, and Elemental Analysis. Journal of Polymer and Biopolymer Physics Chemistry.

-

Quantitative Analysis of Copolymers and Blends of Polyvinyl Acetate (PVAc) Using Fourier Transform Infrared Spectroscopy (FTIR) and Elemental Analysis (EA). World Journal of Chemical Education.

-

Development and Characterization of Poly(1-vinylpyrrolidone-co-vinyl acetate) Copolymer Based Polymer Electrolytes. ResearchGate.

-

Influence of PVP/VA copolymer composition on drug-polymer solubility. PubMed.

-

Poly(1-vinylpyrrolidone-co-vinyl acetate). Sigma-Aldrich.

-

(PVP/VA) COPOLYMER. Ataman Kimya.

-

The combined use of DSC and TGA for the thermal analysis of atenolol tablets. PubMed.

-

Thermal analysis laboratories by TGA, DTA, DSC on materials. Analytice.

-

Thermal Analysis. Rigaku.

-

The Characterization of Poly n-Vinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends by. SciSpace.

-

Fourier transform infrared spectroscopic technique for analysis of inorganic materials: A review. Nanoscale Advances (RSC Publishing).

-

ATR-FTIR Spectroscopy for the Assessment of Biochemical Changes in Skin Due to Cutaneous Squamous Cell Carcinoma. PMC - NIH.

-

Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Influence of PVP/VA copolymer composition on drug-polymer solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and characterization of poly(1-vinylpyrrolidone-co-vinyl acetate) copolymer based polymer electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 8. The Characterization of Poly n-Vinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends by Nuclear Magnetic Resonance Spectroscopy, Fourier Transform Infrared Spectroscopy, and Elemental Analysis [pubs.sciepub.com]

- 9. sciepub.com [sciepub.com]

- 10. mdpi.com [mdpi.com]

- 11. tainstruments.com [tainstruments.com]

- 12. Thermal analysis laboratories by TGA, DTA, DSC on materials - Analytice [analytice.com]

- 13. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rigaku.com [rigaku.com]

An In-depth Technical Guide to N-cyclohexyl-5-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-5-nitropyridin-2-amine is a substituted nitropyridine derivative that holds significance as a versatile intermediate in synthetic organic and medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing moiety, on the pyridine ring, coupled with the secondary amine functionality, imparts unique reactivity to this molecule. This guide provides a comprehensive overview of its nomenclature, synthesis, physicochemical properties, and its emerging role in the landscape of drug discovery and development. The strategic importance of nitropyridine scaffolds lies in their utility as precursors to a wide array of more complex, biologically active heterocyclic compounds.[1]

Nomenclature and Chemical Identity

The systematic identification of a chemical entity is paramount for unambiguous scientific communication. This section delineates the IUPAC name and common synonyms for the compound of interest.

-

IUPAC Name: N-cyclohexyl-5-nitropyridin-2-amine

-

Synonyms:

-

2-Cyclohexylamino-5-nitropyridine

-

2-(Cyclohexylamino)-5-nitropyridine

-

-

CAS Number: 25948-14-5

-

Molecular Formula: C₁₁H₁₅N₃O₂

-

Molecular Weight: 221.26 g/mol

Physicochemical Properties

The physical and chemical characteristics of N-cyclohexyl-5-nitropyridin-2-amine are crucial for its handling, storage, and application in synthetic protocols. Below is a summary of its key properties.

| Property | Value | Source |

| Molecular Weight | 221.26 g/mol | PubChem |

| XLogP3-AA | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 221.116426730 Da | PubChem |

| Topological Polar Surface Area | 70.7 Ų | PubChem |

| Boiling Point | No data available | BLD Pharm[2] |

Synthesis

The primary and most efficient route for the synthesis of N-cyclohexyl-5-nitropyridin-2-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction leverages the electron-deficient nature of the pyridine ring, which is further activated by the strongly electron-withdrawing nitro group at the 5-position. The chlorine atom at the 2-position serves as a good leaving group, facilitating its displacement by a nucleophile.

Reaction Scheme:

Caption: Synthetic pathway for N-cyclohexyl-5-nitropyridin-2-amine.

Experimental Protocol:

The following is a detailed, step-by-step methodology for the synthesis of N-cyclohexyl-5-nitropyridin-2-amine, adapted from established protocols for similar nucleophilic aromatic substitution reactions on 2-chloro-5-nitropyridine.[3]

Materials:

-

2-Chloro-5-nitropyridine

-

Cyclohexylamine

-

Anhydrous solvent (e.g., Ethanol, DMF, or Butanol)

-

Base (e.g., Triethylamine or Potassium Carbonate)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in an anhydrous solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add cyclohexylamine (1.1 to 1.2 equivalents). If required, add a base like triethylamine (1.5 equivalents) to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Partition the residue between ethyl acetate and water or a saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash it with brine, and then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure N-cyclohexyl-5-nitropyridin-2-amine.

Caption: Experimental workflow for the synthesis of N-cyclohexyl-5-nitropyridin-2-amine.

Applications in Drug Development

While N-cyclohexyl-5-nitropyridin-2-amine itself is not currently an active pharmaceutical ingredient, it serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. The nitropyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[1]

A notable application of N-cyclohexyl-5-nitropyridin-2-amine is in the development of antagonists for the P2X purinoceptor 7 (P2X7). A patent describes the use of this compound as a reagent in the synthesis of a series of compounds with potential therapeutic applications.[4][5] The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses, making it an attractive target for the development of drugs for inflammatory disorders.

Safety and Handling

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8] May also cause respiratory irritation.[7]

-

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[8] Wear protective gloves, protective clothing, eye protection, and face protection.[9] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Use only outdoors or in a well-ventilated area.[9]

-

Response:

-

If on skin: Wash with plenty of soap and water.[10] If skin irritation occurs, get medical advice/attention.[8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] If eye irritation persists, get medical advice/attention.[8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[10]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9]

-

Respiratory Protection: Use a NIOSH-approved respirator when necessary.[7]

Conclusion

N-cyclohexyl-5-nitropyridin-2-amine is a valuable synthetic intermediate with clear applications in the field of medicinal chemistry, particularly in the construction of novel heterocyclic compounds for drug discovery. Its synthesis via nucleophilic aromatic substitution is a robust and well-understood process. While specific biological activity and comprehensive safety data for this particular molecule are still emerging, its role as a precursor to potent bioactive compounds, such as P2X7 receptor antagonists, underscores its importance for researchers and professionals in drug development. As with all chemical reagents, adherence to strict safety protocols is essential when handling this compound.

References

-

ChemBK. (n.d.). N-Cyclohexyl-5-methyl-3-nitropyridin-2-amine. Retrieved from [Link]

-

Baklanov, M. Y., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5821. [Link]

-

PubChem. (n.d.). N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof - Patent EP-0507672-A1. Retrieved from [Link]

- Google Patents. (n.d.). EP0507672B1 - N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof.

-

PubChem. (n.d.). 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.

-

Abbiati, G., et al. (2003). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 8(11), 801-811. [Link]

- Google Patents. (n.d.). WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.

-

PubMed. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical biology & drug design, 84(5), 557–564. [Link]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5821. [Link]

-

PubChem. (n.d.). Heterocyclic compound derivatives and medicines - Patent US-7205302-B2. Retrieved from [Link]

-

PubMed. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & medicinal chemistry letters, 15(15), 3501–3505. [Link]

-

Jubilant Ingrevia. (2024, February 19). 2-Amino-5-nitropyridine Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). 6-Amino-5-nitropyridin-2-one. Retrieved from [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 25948-14-5|N-Cyclohexyl-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof - Patent EP-0507672-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0507672B1 - N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof - Google Patents [patents.google.com]

- 6. 2-アミノ-5-ニトロピリジン technical, ≥95.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

physical and chemical properties of N-cyclohexyl-5-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for N-cyclohexyl-5-nitropyridin-2-amine is limited in publicly accessible scientific literature and databases. This guide has been compiled using available information, supplemented with theoretical predictions and data from structurally analogous compounds to provide a comprehensive overview. All predicted and inferred data are clearly indicated.

Introduction

N-cyclohexyl-5-nitropyridin-2-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a nitropyridine core and a cyclohexyl substituent, suggests potential applications as a scaffold in the design of novel therapeutic agents and functional materials. The electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, making the amino group a key site for further chemical modifications. This guide provides a detailed examination of the known and predicted physicochemical properties, a plausible synthetic route, and expected spectral characteristics of this compound.

Molecular Structure and Key Features

The molecular structure of N-cyclohexyl-5-nitropyridin-2-amine is characterized by a pyridine ring substituted with a nitro group at the 5-position and a cyclohexylamino group at the 2-position.

Caption: Molecular Structure of N-cyclohexyl-5-nitropyridin-2-amine.

Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |

| Molecular Weight | 221.26 g/mol | [1] |

| Appearance | Yellow crystalline powder (Predicted) | Inferred from 2-amino-5-nitropyridine[2] |

| Melting Point | No data available (Predicted to be lower than 186-190 °C) | The melting point of 2-amino-5-nitropyridine is 186-190 °C[2]. The addition of the bulky, non-polar cyclohexyl group may disrupt crystal packing, leading to a lower melting point. |

| Boiling Point | No data available | - |

| Solubility | Predicted to be soluble in polar organic solvents like chloroform and methanol. Limited solubility in water. | The parent compound, 2-amino-5-nitropyridine, is soluble in chloroform and methanol[3]. The cyclohexyl group will increase lipophilicity, likely decreasing water solubility while maintaining solubility in organic solvents. |

| pKa | No data available | The pKa of 2-amino-5-nitropyridine is approximately 2.82[4]. The cyclohexyl group is weakly electron-donating and may slightly increase the basicity of the amino nitrogen. |

Chemical Properties and Reactivity

The chemical reactivity of N-cyclohexyl-5-nitropyridin-2-amine is dictated by its three key functional groups: the secondary amine, the nitro group, and the electron-deficient pyridine ring.

-

Secondary Amine: The secondary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and sulfonylation. The presence of the electron-withdrawing nitropyridine ring will reduce the basicity and nucleophilicity of the amine compared to a simple dialkylamine.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group using various reducing agents (e.g., H₂/Pd, Sn/HCl). This transformation would yield N²-cyclohexylpyridine-2,5-diamine, a potentially useful intermediate for further derivatization.

-

Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the presence of the nitro group. This makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. However, the existing amino group at the 2-position may complicate this reactivity.

Proposed Synthesis

A plausible and efficient method for the synthesis of N-cyclohexyl-5-nitropyridin-2-amine is the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with cyclohexylamine.

Caption: Proposed synthetic route for N-cyclohexyl-5-nitropyridin-2-amine.

Experimental Protocol: Synthesis of N-cyclohexyl-5-nitropyridin-2-amine

Materials:

-

2-Chloro-5-nitropyridine

-

Cyclohexylamine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-chloro-5-nitropyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and cyclohexylamine (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield N-cyclohexyl-5-nitropyridin-2-amine.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Solvent: DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution reaction.

-

Heat: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.

Predicted Spectral Data

¹H NMR Spectroscopy

-

Pyridine Protons: Three signals are expected in the aromatic region (δ 7.0-9.0 ppm). The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet. The strong electron-withdrawing effect of the nitro group will shift these protons downfield.

-

Cyclohexyl Protons: A complex multiplet is expected for the cyclohexyl protons in the aliphatic region (δ 1.0-4.0 ppm). The proton on the carbon attached to the nitrogen (CH-N) will be the most downfield of this group.

-

Amine Proton: A broad singlet or doublet corresponding to the N-H proton is expected, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy

-

Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the nitro group (C5) and the carbon attached to the amino group (C2) will be significantly deshielded.

-

Cyclohexyl Carbons: Signals for the six carbons of the cyclohexyl ring are expected in the aliphatic region (δ 20-60 ppm).

Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic sharp to medium absorption band for the secondary amine N-H stretch is expected around 3350-3310 cm⁻¹[5].

-

C-H Stretches: Aliphatic C-H stretching vibrations from the cyclohexyl group will appear just below 3000 cm⁻¹. Aromatic C-H stretches will be observed above 3000 cm⁻¹.

-

N-O Stretches (Nitro Group): Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

C=N and C=C Stretches: Aromatic ring stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 221.

-

Fragmentation Pattern: Common fragmentation pathways for N-alkyl anilines involve alpha-cleavage of the alkyl group. Therefore, a significant fragment corresponding to the loss of a C₅H₁₀ radical from the cyclohexyl ring is expected. Loss of the nitro group (NO₂) is also a possible fragmentation pathway.

Applications and Future Directions

N-cyclohexyl-5-nitropyridin-2-amine serves as a valuable building block for the synthesis of more complex molecules. Its potential applications are rooted in the broader activities of nitropyridine derivatives, which have been explored as:

-

Pharmaceutical Intermediates: Nitropyridines are precursors to a wide range of biologically active compounds, including potential anticancer, antiviral, and antibacterial agents. The synthesis of various N-substituted nitropyridines is a common strategy in drug discovery[6].

-

Materials Science: The electronic properties imparted by the nitropyridine core make these compounds candidates for investigation in nonlinear optics and other material science applications[7].

Further research is warranted to fully characterize the physical and chemical properties of N-cyclohexyl-5-nitropyridin-2-amine and to explore its utility in various scientific and industrial applications.

References

-

Guidechem. 2-Amino-5-nitropyridine 4214-76-0.

-

MDPI. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives.

-

A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.

-

PubChem. 2-Amino-5-nitropyridine.

-

Jubilant Ingrevia. 2-Amino-5-nitropyridine Safety Data Sheet.

-

ChemScene. 5-Nitropyridin-2-amine.

-

Tokyo Chemical Industry Co., Ltd. 2-Amino-5-nitropyridine.

-

BLD Pharm. 5-Nitropyridin-2-amine.

-

PubMed. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles.

-

BLD Pharm. N-Cyclohexyl-5-nitropyridin-2-amine.

-

Google Patents. CN104447522A - Preparation method of 5-nitro-2-aminopyridine.

-

PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines.

-

PubMed. Synthesis and properties of N-substituted saccharin derivatives.

-

PMC. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.

-

NIST. 2-Amino-5-nitropyridine.

-

PubMed. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors.

-

ARKAT USA, Inc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.

-

Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

PubChem. 5-Nitropyridine-2-thiol.

-

University of Calgary. IR: amines.

-

Believe Chemical. China 2-Amino-5-nitropyridine CAS 4214-76-0 Manufacturers & Suppliers.

-

Sigma-Aldrich. 2-Amino-5-nitropyridine technical, = 95.0 NT 4214-76-0.

-

BLD Pharm. 5-Nitro-N-propylpyridin-2-amine.

-

NIST. Cyclohexylamine.

-

NIST. 2-Amino-5-nitropyridine.

Sources

- 1. 25948-14-5|N-Cyclohexyl-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 2-Amino-5-nitropyridine | 4214-76-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. believechemical.com [believechemical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

The Strategic Importance of Nitropyridines in Modern Chemistry

<An In-depth Technical Guide to the Discovery and Synthesis of Novel Nitropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyridine-based ring systems are a cornerstone of contemporary drug design, with approximately 14% of FDA-approved N-heterocyclic drugs in 2021 containing a pyridine moiety.[1][2] Nitropyridines, a specific class of these derivatives, are of particular interest due to their versatile reactivity and diverse biological activities.[1][2][3] The strongly electron-withdrawing nitro group significantly influences the pyridine ring's reactivity, facilitating nucleophilic substitution and serving as a precursor to a wide array of amino derivatives.[4] This unique chemical profile makes nitropyridines invaluable intermediates in the synthesis of compounds with potential antitumor, antiviral, and anti-neurodegenerative properties.[1][2]

Beyond pharmaceuticals, nitropyridine derivatives are instrumental in the development of advanced agrochemicals, such as herbicides and pesticides, contributing to global food security.[5][6] Their utility also extends to material science, where they are used in the creation of dyes and other specialized materials.[1][2][6]

Navigating the Challenges of Nitropyridine Synthesis

The synthesis of nitropyridines is not without its challenges. Direct electrophilic nitration of the pyridine ring is often difficult due to the electron-deficient nature of the aromatic core, which can lead to low yields and the need for harsh reaction conditions.[7][8][9][10] Over-nitration is another significant concern, resulting in the formation of undesired dinitro or polynitro compounds.[11]

To overcome these hurdles, various synthetic strategies have been developed, each with its own set of advantages and limitations. The choice of method often depends on the desired isomer and the nature of any existing substituents on the pyridine ring.

Modern Synthetic Strategies for Nitropyridine Derivatives

Direct Nitration Methods

While challenging, direct nitration remains a common approach. The success of this method hinges on careful control of reaction parameters to maximize the yield of the desired mono-nitrated product and minimize over-nitration.[11]

Key Considerations for Direct Nitration:

-

Temperature Control: Maintaining low temperatures is crucial to control the reaction rate and prevent the formation of byproducts.[11]

-

Slow Addition of Nitrating Agent: Dropwise or portion-wise addition of the nitrating agent helps to maintain a low concentration of the active nitrating species, favoring mono-nitration.[11]

-

Reaction Monitoring: Techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are essential for monitoring the reaction progress and determining the optimal time to quench the reaction.[11]

A modified procedure for the nitration of pyridines involves reacting the pyridine compound with dinitrogen pentoxide in a suitable solvent, followed by quenching with a solution of sodium bisulfite.[12] This method has been shown to produce 3-nitropyridines in good yields.[9][10][12]

Alternative Synthetic Routes

To circumvent the challenges of direct nitration, several alternative strategies have been developed:

-

Nitration of Pyridine-N-Oxide: This widely used method is particularly effective for the synthesis of 4-nitropyridine. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield the final product.[11]

-

Use of Milder Nitrating Agents: Employing alternative nitrating agents like dinitrogen pentoxide (N₂O₅) can offer better control over the reaction compared to the more aggressive nitric acid/sulfuric acid mixture.[11]

-

Dearomatization-Rearomatization Strategy: This modern approach involves the temporary dearomatization of the pyridine ring, followed by a regioselective nitration and subsequent rearomatization. This strategy provides access to specific isomers that are difficult to obtain through direct nitration.[8][11]

-

Three-Component Ring Transformation (TCRT): This method utilizes a dinitropyridone, a ketone, and a nitrogen source to produce nitropyridines that are not easily accessible through other procedures.[13]

Diagram: Synthetic Strategies for Nitropyridines

Caption: Overview of synthetic approaches to nitropyridine derivatives.

Functionalization of the Nitropyridine Scaffold

The true power of nitropyridines lies in their ability to serve as versatile scaffolds for further functionalization. The nitro group, being strongly electron-withdrawing, activates the pyridine ring for various transformations.

Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups by displacing a suitable leaving group, such as a halogen. For instance, the chlorine atom in 2-chloro-5-nitropyridine can be readily substituted by amines, alcohols, and thiols.[1][14]

Reduction of the Nitro Group

The nitro group can be easily reduced to an amino group, which opens up a vast array of subsequent chemical transformations. This reduction is a key step in the synthesis of many biologically active molecules.

Cross-Coupling Reactions

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide efficient methods for forming new carbon-carbon bonds, further diversifying the accessible nitropyridine derivatives.

Diagram: Functionalization of Nitropyridines

Caption: Key functionalization pathways for nitropyridine derivatives.

Purification and Characterization: Ensuring Quality and Integrity

The purity of nitropyridine derivatives is paramount, especially in pharmaceutical applications where impurities can affect the efficacy and safety of the final drug product.[14]

Purification Techniques

-

Column Chromatography: A standard and effective method for separating the desired product from unreacted starting materials and byproducts. The choice of eluent is critical and is often a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[15]

-